

An In-depth Technical Guide to N-Isopropylbenzylamine Hydrochloride

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Compound of Interest

Compound Name: *N*-Isopropylbenzylamine

Cat. No.: B094796

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, synthesis, analysis, and safety considerations for **N-Isopropylbenzylamine** hydrochloride. The information is intended to support research, development, and forensic applications involving this compound.

Introduction

N-Isopropylbenzylamine is a secondary amine and a structural isomer of methamphetamine, sharing the same molecular formula ($C_{10}H_{15}N$) but with a different arrangement of atoms.^[1] While it is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds, it has also been identified by law enforcement as a cutting agent or mimic for illicit methamphetamine.^{[2][3][4]} Its physical properties can be very similar to methamphetamine, making it a challenge to distinguish without proper analytical methods.^[5] The hydrochloride salt is a common form of this compound, appearing as a crystalline solid.^{[3][6]} This document details the known physicochemical, spectroscopic, and toxicological properties of **N-Isopropylbenzylamine** hydrochloride.

Physicochemical Properties

The fundamental physical and chemical characteristics of **N-Isopropylbenzylamine** and its hydrochloride salt are summarized below.

Property	Value	Source(s)
Formal Name	N-(1-methylethyl)-benzenemethanamine, monohydrochloride	[3][4]
CAS Number	18354-85-3	[3][7]
Molecular Formula	C ₁₀ H ₁₅ N • HCl	[3][7]
Formula Weight	185.7 g/mol	[3][7]
Appearance	Crystalline solid	[3][6]
Melting Point (°C)	~120	[1]
Boiling Point (°C)	200 (free base)	[6][8]
Density (g/mL)	0.892 at 25 °C (free base)	[6][8]
pKa	9.77 ± 0.19 (Predicted)	[8]

Solubility:

Solvent	Solubility (mg/mL)	Source(s)
DMSO	30	[3][4]
Ethanol	30	[3][4]
DMF	15	[3][4]
PBS (pH 7.2)	10	[3][4]
Chloroform	Slightly soluble	[8]
Ethyl Acetate	Slightly soluble	[8]
Methanol	Slightly soluble	[8]

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification of **N-Isopropylbenzylamine** hydrochloride.

3.1. Mass Spectrometry (GC/MS)

The electron ionization (EI) mass spectrum of the free base (**N-Isopropylbenzylamine**) is characterized by several key fragments. The molecular ion peak is observed at m/z 149.^{[9][10]} The most abundant fragment is typically the tropylium ion at m/z 91, formed by the cleavage of the C-N bond and rearrangement.^{[1][11]} Another significant fragment is observed at m/z 134.^[9] In ESI-MS/MS, the precursor ion $[M+H]^+$ is at m/z 150, which fragments to produce product ions at m/z 91 and 58.^[11]

3.2. Infrared (IR) Spectroscopy

The FTIR/ATR spectrum provides information about the functional groups present in the molecule. Key absorptions for **N-Isopropylbenzylamine** hydrochloride are expected for the N-H stretching of the secondary ammonium salt, C-H stretching from the aromatic and alkyl groups, and C=C stretching from the benzene ring. A characteristic C-N stretch is observed around 1100 cm^{-1} .^{[1][12]}

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.^[12]

- ¹H NMR (Proton NMR): The ¹H NMR spectrum of **N-Isopropylbenzylamine** hydrochloride in D₂O shows distinct signals corresponding to the different types of protons in the molecule.^[12]
 - Aromatic protons of the benzyl group typically appear as a multiplet in the range of 7.10-7.50 ppm.^[13]
 - The methylene protons (-CH₂-) of the benzyl group appear around 3.77 ppm.^[13]
 - The methine proton (-CH-) of the isopropyl group appears as a multiplet around 2.84 ppm.^[13]

- The methyl protons ($-\text{CH}_3$) of the isopropyl group appear as a doublet around 1.09 ppm. [\[13\]](#)
- ^{13}C NMR (Carbon NMR): The ^{13}C NMR spectrum provides information about the carbon skeleton. The approximate chemical shifts are:
 - Aromatic carbons: $\sim 127\text{-}140$ ppm.
 - Benzyl methylene carbon ($-\text{CH}_2-$): $\sim 50\text{-}55$ ppm.
 - Isopropyl methine carbon ($-\text{CH}-$): $\sim 48\text{-}52$ ppm.
 - Isopropyl methyl carbons ($-\text{CH}_3$): $\sim 22\text{-}24$ ppm.

Experimental Protocols

4.1. Synthesis of **N-Isopropylbenzylamine**

Several synthetic routes are available for the preparation of **N-Isopropylbenzylamine**.

Method 1: Reductive Amination of Benzaldehyde and Isopropylamine

This is a common and efficient method for synthesizing secondary amines. [\[14\]](#)[\[15\]](#)

- Protocol:
 - A solution of benzaldehyde (1 mmol) in trifluoroethanol (TFE, 2 mL) is stirred at $35\text{-}40^\circ\text{C}$. [\[16\]](#)
 - Isopropylamine (1 mmol) is added to the solution, and the mixture is stirred vigorously for 5 minutes to form the imine intermediate. [\[15\]](#)[\[16\]](#)
 - Sodium borohydride (NaBH_4 , 1.2 mmol) is added in portions to reduce the imine. [\[15\]](#)[\[16\]](#)
 - The reaction progress is monitored by Thin Layer Chromatography (TLC). [\[16\]](#)
 - Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the crude product. [\[16\]](#)

- The crude product can be purified by distillation or column chromatography.[16][17]

Method 2: Direct Amination of Benzyl Chloride

This method involves the reaction of benzyl chloride with isopropylamine.

- Protocol:
 - Isopropylamine (71g), a copper-based catalyst such as copper oxide (0.6g), and methanol (120g) are placed in a reaction vessel.[14]
 - Benzyl chloride (60g) is added while stirring.[14]
 - The reaction is maintained at 30°C until the benzyl chloride is consumed.[14]
 - The solution is cooled to 0°C, and the catalyst and any organic salts are removed by filtration.[14]
 - Methanol is recovered under reduced pressure to yield the crude **N-Isopropylbenzylamine**. [14]
 - The crude product is then purified by vacuum distillation.[14]

4.2. Formation of the Hydrochloride Salt

To prepare the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The salt typically precipitates out of the solution and can be collected by filtration and then dried. Recrystallization can be performed to achieve higher purity.[1]

4.3. Analytical Method for Identification

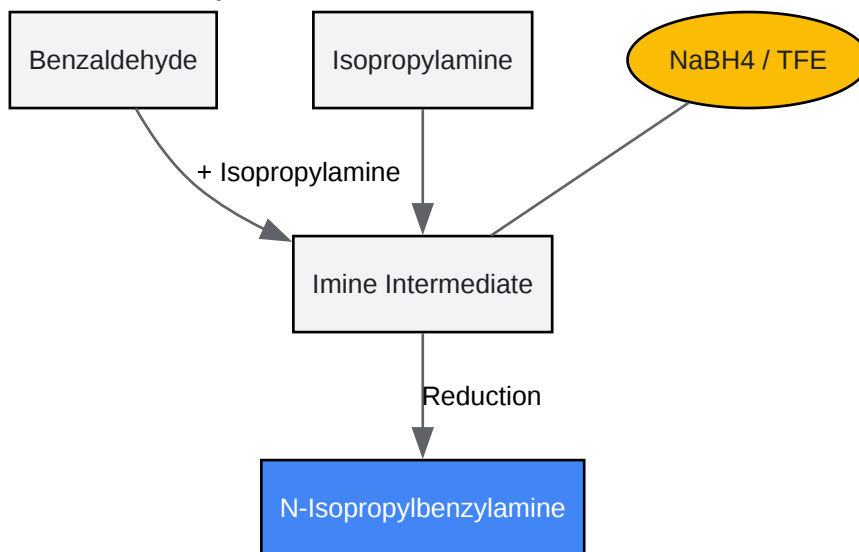
A modified liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method is effective for the simultaneous determination of methamphetamine and **N-Isopropylbenzylamine**. [1][11]

- Chromatography:

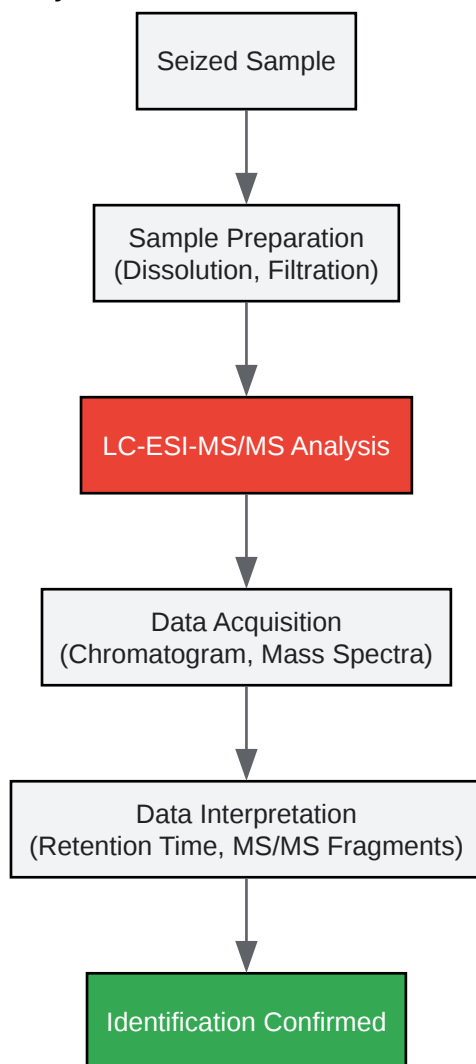
- Column: Agilent Poroshell 120 SB-C18 or similar.[\[1\]](#)
- Mobile Phase: Isocratic elution with an appropriate mixture of acetonitrile and water containing a modifier like formic acid.[\[1\]](#)
- Flow Rate: 0.40 mL/min.[\[1\]](#)
- Temperature: 40°C.[\[1\]](#)
- Mass Spectrometry:
 - Ionization: Electrospray Ionization (ESI), positive mode.[\[11\]](#)
 - Precursor Ion: m/z 150.1 for **N-Isopropylbenzylamine**.[\[1\]](#)
 - Product Ions: m/z 91.1 and 58.0 for **N-Isopropylbenzylamine**.[\[1\]](#)[\[11\]](#)
 - This allows for differentiation from methamphetamine, which has product ions at m/z 119, 91, and 58.[\[11\]](#)

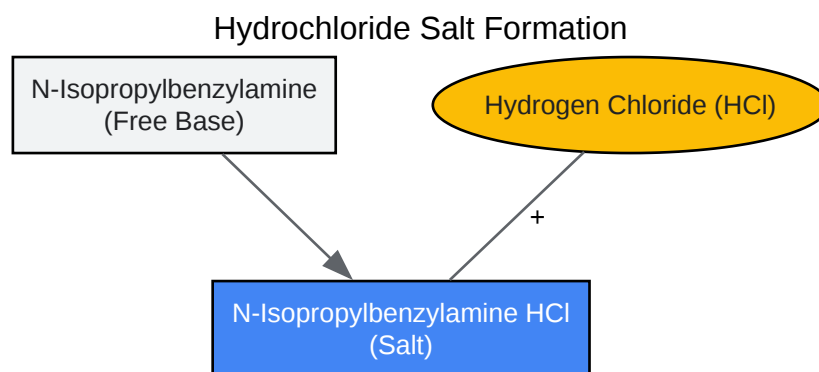
Mandatory Visualizations

Synthesis via Reductive Amination



Analytical Workflow for Identification





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